Etomidate EP impurity C (hcl) Etomidate EP impurity C (hcl) An impurity of Etomidate. Etomidate is a short-acting intravenous anaesthetic agent used for the induction of general anaesthesia and sedation for short procedures such as reduction of dislocated joints, tracheal intubation, and cardioversion.
Brand Name: Vulcanchem
CAS No.: 66512-39-8
VCID: VC0195897
InChI: InChI=1S/C15H18N2O2.ClH/c1-11(2)19-15(18)14-9-16-10-17(14)12(3)13-7-5-4-6-8-13;/h4-12H,1-3H3;1H/t12-;/m1./s1
SMILES: CC(C)OC(=O)C1=CN=CN1C(C)C2=CC=CC=C2.Cl
Molecular Formula: C15H18N2O2 HCl
Molecular Weight: 258.32 36.46

Etomidate EP impurity C (hcl)

CAS No.: 66512-39-8

Cat. No.: VC0195897

Molecular Formula: C15H18N2O2 HCl

Molecular Weight: 258.32 36.46

Purity: > 95%

* For research use only. Not for human or veterinary use.

Etomidate EP impurity C (hcl) - 66512-39-8

Specification

CAS No. 66512-39-8
Molecular Formula C15H18N2O2 HCl
Molecular Weight 258.32 36.46
IUPAC Name propan-2-yl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C15H18N2O2.ClH/c1-11(2)19-15(18)14-9-16-10-17(14)12(3)13-7-5-4-6-8-13;/h4-12H,1-3H3;1H/t12-;/m1./s1
SMILES CC(C)OC(=O)C1=CN=CN1C(C)C2=CC=CC=C2.Cl
Appearance White Solid

Introduction

Chemical Identity and Nomenclature

Basic Identification Parameters

Etomidate EP Impurity C exists in two primary forms: the free base and the hydrochloride salt. The hydrochloride salt (HCl) form has distinct identifiers from the free base, as detailed in Table 1.

Table 1: Identification Parameters of Etomidate EP Impurity C (HCl)

ParameterHydrochloride Salt FormFree Base Form
CAS Number66512-39-8792842-51-4
Molecular FormulaC₁₅H₁₉ClN₂O₂C₁₅H₁₈N₂O₂
Molecular Weight294.77 g/mol258.3 g/mol
Creation Date2005-08-09 (PubChem)Not specified
Modification Date2025-02-22 (PubChem)Not specified

The compound is officially recognized in the European Pharmacopoeia (EP) as an impurity related to etomidate, designated as "Impurity C" .

Chemical Nomenclature

The compound is known by several systematic and common names in scientific literature and regulatory documentation:

  • DL-1-(1-Phenethyl)imidazole-5-carboxylic acid isopropyl ester hydrochloride

  • 1-Methylethyl 1-[(1RS)-1-phenylethyl]-1H-imidazole-5-carboxylate (free base)

  • Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, isopropyl ester, monohydrochloride, (±)-

  • (R)-Etomidate EP Impurity C HCl (for the specific R-enantiomer)

Structural Characteristics and Chemical Properties

Molecular Structure

Etomidate EP Impurity C features an imidazole ring with a carboxylic acid ester functionality. The molecule contains a chiral center at the alpha-carbon of the phenylethyl substituent, which gives rise to R and S enantiomers .

The compound consists of:

  • An imidazole-5-carboxylate core structure

  • A phenylethyl group attached to the N1 position of the imidazole

  • An isopropyl ester group

  • In the HCl form, a hydrochloride salt formation

The basic structure relates closely to etomidate, but with specific structural differences that classify it as an impurity rather than a metabolite or derivative .

Physical and Chemical Properties

The physical and chemical properties of Etomidate EP Impurity C (HCl) are essential for its identification, handling, and application in pharmaceutical research:

Table 2: Physical and Chemical Properties

PropertyValueSource
AppearanceNot specified in search results-
SolubilityNot explicitly stated-
Chromatographic Purity>90%
Storage Recommendation2-8°C in well-closed container
Handling Temperature25-30°C in well-closed container
StereochemistryExists in R, S, and racemic forms

The compound requires specific storage and handling conditions to maintain its stability and purity, with long-term storage recommended at refrigerated temperatures (2-8°C) .

Analytical Profile and Characterization

Analytical Methods

The characterization of Etomidate EP Impurity C (HCl) typically involves several complementary analytical techniques:

  • Nuclear Magnetic Resonance (¹H-NMR) spectroscopy for structural confirmation

  • Mass spectrometry for molecular weight verification

  • Chromatographic methods for purity determination

Applications in Pharmaceutical Research

Reference Standard Applications

Etomidate EP Impurity C (HCl) serves critical functions in pharmaceutical development and quality control:

  • Product development of etomidate formulations

  • Support for Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions

  • Quality control testing of etomidate drug substances and products

  • Method validation for analytical procedures

  • Stability studies of etomidate formulations

The compound's principal value lies in its role as a reference standard for identifying and quantifying impurities in etomidate pharmaceutical preparations .

Regulatory Significance

As an officially recognized European Pharmacopoeia impurity, Etomidate EP Impurity C has regulatory significance:

  • Its detection, identification, and quantification are likely requirements in regulatory submissions

  • It serves as a traceable standard for compliance with pharmacopeial specifications

  • It enables assessment of genotoxic potential in pharmaceutical preparations

SupplierCatalogue InformationStock InformationForms Available
SynZealSZ-E050004 (for free base)Custom SynthesisEP Impurity C
Impurity.comIM0726720.2g reported(R)-Etomidate EP Impurity C HCl
Other sourcesVariousLimited informationBoth racemic and (R)-forms

The compound is available in research quantities suitable for analytical method development and quality control purposes .

Relationship to Parent Drug

Connection to Etomidate

Etomidate EP Impurity C (HCl) is structurally related to etomidate, which is an intravenous anesthetic agent with the following properties:

Table 4: Comparison with Parent Drug

PropertyEtomidateEtomidate EP Impurity C
CAS Number33125-97-2792842-51-4 (free base)
Molecular FormulaC₁₄H₁₆N₂O₂C₁₅H₁₈N₂O₂ (free base)
Molecular Weight244.3 g/mol258.3 g/mol (free base)
Therapeutic ClassAnestheticN/A (Impurity)

The structural similarity explains the presence of this impurity in etomidate preparations and underscores the importance of its monitoring and control in pharmaceutical manufacturing .

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